molecular formula C7H10N2O2 B1583972 Ethyl 1-Methylimidazole-4-carboxylate CAS No. 41507-56-6

Ethyl 1-Methylimidazole-4-carboxylate

Cat. No.: B1583972
CAS No.: 41507-56-6
M. Wt: 154.17 g/mol
InChI Key: CYPCWFKNFJRMQN-UHFFFAOYSA-N
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Description

Ethyl 1-Methylimidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly valued for its role as an intermediate in the synthesis of various biologically active molecules and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Methylimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl glyoxylate with 1-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Methylimidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Ethyl 1-Methylimidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: this compound is utilized in the production of functional materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 1-Methylimidazole-4-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Methylimidazole: A simpler analog without the ester group, used as a solvent and catalyst.

    Ethyl Imidazole-4-carboxylate: Lacks the methyl group on the imidazole ring, used in similar applications.

    4-Methylimidazole: Another analog with a different substitution pattern, known for its role in the synthesis of pharmaceuticals.

Uniqueness: Ethyl 1-Methylimidazole-4-carboxylate is unique due to the presence of both the ethyl ester and the methyl group on the imidazole ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 1-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-9(2)5-8-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPCWFKNFJRMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341433
Record name Ethyl 1-Methylimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41507-56-6
Record name Ethyl 1-Methylimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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